1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Fluorination: Incorporation of fluorine atoms.
Propanone Formation: Formation of the propanone moiety.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the aromatic ring can participate in addition reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity and function. The methoxy group can also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with trifluoromethoxy instead of difluoromethoxy.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with methoxy instead of difluoromethoxy.
Properties
Molecular Formula |
C11H11BrF2O2 |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-2-10(15)8-3-7(6-12)4-9(5-8)16-11(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
CBHGQTWUSUVBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.